molecular formula C13H14N2O3 B13851294 [3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol

[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol

Cat. No.: B13851294
M. Wt: 246.26 g/mol
InChI Key: WAEPRGSMYXYOEJ-UHFFFAOYSA-N
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Description

[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol is an organic compound with a complex structure that includes a pyrimidine ring substituted with two methoxy groups and a phenyl ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol typically involves the reaction of 2,4-dimethoxypyrimidine with a phenylmethanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenylmethanol, followed by nucleophilic substitution with the pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    [2,4-Dimethoxypyrimidine]: Shares the pyrimidine core but lacks the phenylmethanol group.

    [3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]ethanol: Similar structure with an ethanol group instead of methanol.

    [3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]acetaldehyde: Contains an aldehyde group instead of methanol

Uniqueness

The unique combination of the pyrimidine ring with methoxy groups and the phenylmethanol moiety gives [3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol distinct chemical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]methanol

InChI

InChI=1S/C13H14N2O3/c1-17-12-11(7-14-13(15-12)18-2)10-5-3-4-9(6-10)8-16/h3-7,16H,8H2,1-2H3

InChI Key

WAEPRGSMYXYOEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C2=CC=CC(=C2)CO)OC

Origin of Product

United States

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